3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one
Brand Name: Vulcanchem
CAS No.: 2640957-29-3
VCID: VC11821886
InChI: InChI=1S/C18H22N8O/c1-13-12-14(2)26(22-13)16-5-4-15(20-21-16)24-8-10-25(11-9-24)17-18(27)23(3)7-6-19-17/h4-7,12H,8-11H2,1-3H3
SMILES: CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CN(C4=O)C)C
Molecular Formula: C18H22N8O
Molecular Weight: 366.4 g/mol

3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one

CAS No.: 2640957-29-3

Cat. No.: VC11821886

Molecular Formula: C18H22N8O

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one - 2640957-29-3

Specification

CAS No. 2640957-29-3
Molecular Formula C18H22N8O
Molecular Weight 366.4 g/mol
IUPAC Name 3-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1-methylpyrazin-2-one
Standard InChI InChI=1S/C18H22N8O/c1-13-12-14(2)26(22-13)16-5-4-15(20-21-16)24-8-10-25(11-9-24)17-18(27)23(3)7-6-19-17/h4-7,12H,8-11H2,1-3H3
Standard InChI Key OLOHLUWLRWLPAM-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CN(C4=O)C)C
Canonical SMILES CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CN(C4=O)C)C

Introduction

The compound 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one is a complex organic molecule that incorporates several key structural elements, including a pyrazole ring, a pyridazine ring, a piperazine ring, and a pyrazinone moiety. This compound is of interest due to its potential biological activity and its structural complexity, which suggests a variety of possible applications in pharmaceutical chemistry.

Synthesis and Preparation

The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole and pyridazine rings, followed by their attachment to the piperazine and pyrazinone moieties. A general approach might involve:

  • Pyrazole Ring Formation: The synthesis of the 3,5-dimethylpyrazole ring can be achieved through condensation reactions involving hydrazine derivatives and appropriate diketones.

  • Pyridazine Ring Formation: The pyridazine ring can be synthesized through various methods, including the condensation of hydrazine with appropriate aldehydes or ketones.

  • Piperazine and Pyrazinone Moiety Attachment: The piperazine and pyrazinone rings can be attached through nucleophilic substitution reactions or other coupling methods.

Biological Activity and Applications

Compounds with similar structures have shown potential in various biological applications, including:

  • Pharmaceutical Applications: Heterocyclic compounds like pyrazoles and pyridazines are known for their biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Research Findings: While specific research findings on this exact compound are not available, its structural components suggest potential biological activity that could be explored in future studies.

Data Tables

Given the lack of specific data on this compound, we can consider related compounds for general insights:

Compound ComponentMolecular WeightBiological Activity
PyrazoleVariesAnti-inflammatory, Antimicrobial
PyridazineVariesAnticancer, Anti-inflammatory
PiperazineVariesVarious pharmaceutical applications
PyrazinoneVariesPotential anticancer properties

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